molecular formula C₁₇H₂₁N₃O₅ B1141295 rac-N-Methyl-frovatriptan Oxalate CAS No. 214917-60-9

rac-N-Methyl-frovatriptan Oxalate

Cat. No.: B1141295
CAS No.: 214917-60-9
M. Wt: 302.35
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Description

rac-N-Methyl-frovatriptan Oxalate is a racemic mixture of the N-methylated derivative of frovatriptan, a selective serotonin 5-HT1B/1D receptor agonist used for migraine treatment. The compound is formulated as an oxalate salt, which influences its solubility, stability, and pharmacokinetic properties.

  • Molecular Structure: Frovatriptan’s base structure includes a carbazole scaffold with a sulfonamide group. The "N-methyl" modification likely occurs at the amino group of the carbazole moiety.
  • Oxalate Salt: The oxalic acid counterion (C2H2O4) enhances crystallinity and bioavailability.
  • Racemic Nature: The "rac" prefix indicates a 50:50 mixture of enantiomers, which may influence receptor binding affinity and metabolic pathways compared to enantiopure formulations .

Properties

CAS No.

214917-60-9

Molecular Formula

C₁₇H₂₁N₃O₅

Molecular Weight

302.35

Synonyms

3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide Ethanedioate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-N-Methyl-frovatriptan Oxalate involves several steps. One of the methods includes the reaction of 4-cyanophenylhydrazine hydrochloride with 4-benzyloxy-cyclohexanone in acetic acid to form 3-benzyloxy-6-cyano-1,2,3,4-tetrahydrocarbazole. This intermediate is then hydrolyzed with sodium hydroxide to yield 3-hydroxy-6-cyano-1,2,3,4-tetrahydrocarbazole. Further treatment with tosyl chloride in the presence of pyridine produces the corresponding tosylated tetrahydrocarbazole. The tosyl group is removed by treatment with methylamine at 100°C to yield 3-methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include chiral resolution techniques to separate the desired enantiomer from the racemic mixture .

Chemical Reactions Analysis

Types of Reactions: rac-N-Methyl-frovatriptan Oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

rac-N-Methyl-frovatriptan Oxalate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of rac-N-Methyl-frovatriptan Oxalate involves its agonistic activity at serotonin 5-HT1B/1D receptors. By binding to these receptors, the compound inhibits the release of pro-inflammatory neuropeptides and causes vasoconstriction of intracranial blood vessels. This action helps to alleviate migraine symptoms by reducing the dilation and inflammation of blood vessels in the brain .

Comparison with Similar Compounds

Research Findings and Clinical Implications

  • Preclinical Data : Studies on oxalate salts () highlight the need for renal safety assessments in rac-N-Methyl-frovatriptan development.
  • Comparative Efficacy : While direct clinical data is lacking, structural analogs like Sumatriptan Succinate show that salt choice impacts bioavailability and side-effect profiles .

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